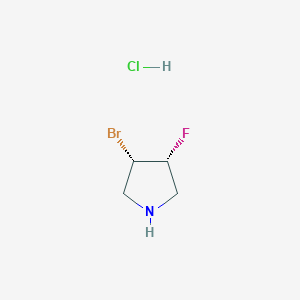

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

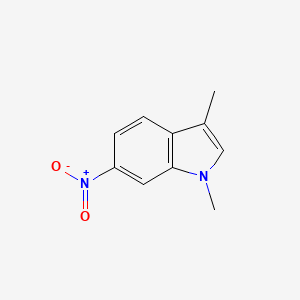

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive target for researchers.

Aplicaciones Científicas De Investigación

Synthetic Utility in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, closely related to (3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal applications, was achieved by double fluorination of N-protected (2S,4R)-4-hydroxyproline. This method facilitates the preparation of various 4-fluoropyrrolidine derivatives in fewer synthetic steps, showcasing its utility in synthesizing compounds for medicinal purposes (Singh & Umemoto, 2011).

Aminofluorination Reactions : Boron trifluoride etherate, a widely used Lewis acid, was demonstrated to be an efficient fluorinating agent in intramolecular aminofluorination reactions of homoallylic amines. This reaction yields 3-fluoropyrrolidines, indicating the significance of fluorine-containing pyrrolidines in synthesizing complex organic molecules (Cui et al., 2014).

Synthesis of Fluorinated Azaheterocycles : An efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has been developed. These fluorinated azaheterocycles are particularly interesting as bifunctional building blocks in fluorinated pharmaceutical compounds. This synthesis involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, showcasing the relevance of fluoropyrrolidines in pharmaceutical chemistry (Verniest et al., 2010).

Fluorescence in Chemical Analysis : Fluoropyrrolidines and similar compounds have been utilized in the fluorimetric determination of amino acids. The fluorigenic reaction of proline with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is superior to the reactions with analogous chloro and bromo derivatives, highlighting the importance of fluorine in enhancing reactivity and fluorescence yield, which is crucial in analytical chemistry (Imai & Watanabe, 1981).

Propiedades

IUPAC Name |

(3S,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFZGVIAZIUDQJ-RFKZQXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)